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An In-depth Technical Guide to the Chemical Properties of 6-Bromo-4-hydroxyquinoline-3-
carbonitrile

Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-Bromo-4-hydroxyquinoline-3-
carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and

materials science. We will delve into its core chemical properties, synthesis, spectroscopic

signature, reactivity, and potential applications, offering insights grounded in established

chemical principles for researchers, scientists, and drug development professionals.

Introduction to the 6-Bromo-4-hydroxyquinoline-3-
carbonitrile Scaffold
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a substituted derivative of the 4-

hydroxyquinoline core structure. The quinoline ring system, a fusion of a benzene and a

pyridine ring, is a privileged scaffold in drug discovery, forming the backbone of numerous

therapeutic agents.[1] The unique arrangement of a bromine atom at the C6 position, a

hydroxyl group at C4, and a nitrile (cyano) group at C3 imparts a distinct set of physicochemical

and reactive properties to the molecule.
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The presence of these functional groups offers multiple avenues for chemical modification,

making it a versatile building block for the synthesis of more complex molecules.[2] The

bromine atom, for instance, increases lipophilicity and can participate in halogen bonding,

potentially enhancing binding affinity to biological targets.[1] The 4-hydroxy group exists in a

crucial tautomeric equilibrium with its keto form (4-quinolone), which dictates much of its

reactivity. The nitrile group serves as a potent hydrogen bond acceptor and a versatile chemical

handle for transformations into amides, carboxylic acids, or amines.

Core Physicochemical Properties
The fundamental properties of 6-Bromo-4-hydroxyquinoline-3-carbonitrile are summarized

below. These characteristics are essential for its handling, characterization, and application in

synthetic protocols.

Property Value Source

Molecular Formula C₁₀H₅BrN₂O [3][4]

Molecular Weight 249.06 g/mol [3]

CAS Number 364793-52-2 [3]

Appearance Solid [3]

Purity Typically ≥95% [3][4]

Synthesis and Experimental Protocol
The construction of the 4-hydroxyquinoline ring system is classically achieved through

condensation and cyclization reactions. The Gould-Jacobs reaction is a widely recognized

method for synthesizing 4-hydroxyquinolines, involving the reaction of an aniline with a malonic

ester derivative, followed by thermal cyclization.[5] A plausible and efficient pathway for the

synthesis of 6-Bromo-4-hydroxyquinoline-3-carbonitrile adapts this core strategy.

Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 4-bromoaniline and a

suitable three-carbon component to introduce the C2, C3 (with the nitrile), and C4 atoms of the

quinoline ring.
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4-Bromoaniline
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Intermediate

Diethyl 2-cyano-3-ethoxyacrylate
(or similar)

Thermal Cyclization
(High-Boiling Solvent, e.g., Diphenyl Ether)

Heat (240-250 °C) 6-Bromo-4-hydroxyquinoline-
3-carbonitrile

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Detailed Experimental Protocol (Adapted from Gould-
Jacobs Reaction)
This protocol is a self-validating system where the progress can be monitored at each stage

using techniques like Thin Layer Chromatography (TLC).

Materials:

4-bromoaniline

(Ethoxymethylene)malononitrile or a similar cyano-activated reagent

Diphenyl ether

Petroleum ether or hexane

Ethanol

Procedure:

Condensation:
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In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0

equivalent) and (ethoxymethylene)malononitrile (1.1 equivalents).

Heat the mixture to 100-120 °C for 1-2 hours. Ethanol, a byproduct of the condensation,

will distill off, driving the reaction to completion.

Monitor the reaction by TLC until the starting aniline is consumed. The resulting adduct

may solidify upon cooling.

Cyclization:

In a separate flask suitable for high temperatures, preheat diphenyl ether to 240-250 °C.

Add the intermediate adduct from the previous step portion-wise to the hot diphenyl ether.

Caution: This step should be performed in a well-ventilated fume hood due to the high

temperatures.

Maintain the temperature for 30-60 minutes to ensure complete cyclization.[5] The product

will precipitate from the hot solution.

Isolation and Purification:

Allow the reaction mixture to cool to room temperature.

Dilute the mixture with petroleum ether or hexane to further precipitate the product and

facilitate filtration.

Collect the solid product by vacuum filtration.

Wash the collected solid thoroughly with petroleum ether or hexane to remove the

diphenyl ether solvent.

The crude product can be further purified by recrystallization from a suitable solvent like

ethanol or acetic acid.

Spectroscopic Characterization
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Unambiguous identification of 6-Bromo-4-hydroxyquinoline-3-carbonitrile is achieved

through a combination of spectroscopic techniques. The data below are predicted based on the

known effects of the constituent functional groups.

Technique Predicted Key Signals / Features

¹H NMR

- Aromatic Protons: Signals in the δ 7.5-8.5 ppm

range corresponding to protons at C5, C7, and

C8. The proton at C5 will likely be a doublet, C7

a doublet of doublets, and C8 a doublet. - C2-H

Proton: A sharp singlet typically above δ 8.5

ppm. - N-H/O-H Proton: A broad singlet,

chemical shift is solvent-dependent.

¹³C NMR

- Aromatic Carbons: Multiple signals in the δ

110-150 ppm range. - Carbonyl Carbon (C4): A

signal in the δ 170-180 ppm range (from the 4-

quinolone tautomer). - Nitrile Carbon (C≡N): A

characteristic signal around δ 115-120 ppm.

IR (cm⁻¹)

- O-H/N-H Stretch: A broad band in the 3400-

3200 cm⁻¹ region. - C≡N Stretch: A sharp,

strong absorption band around 2220-2240 cm⁻¹.

- C=O Stretch: A strong absorption around

1650-1680 cm⁻¹ (from the 4-quinolone

tautomer). - C=C/C=N Aromatic Stretch: Multiple

bands in the 1600-1450 cm⁻¹ region.

Mass Spec.

- Molecular Ion (M⁺): A prominent peak at m/z

corresponding to the molecular weight. -

Isotopic Pattern: A characteristic M⁺ and M+2

pattern of ~1:1 intensity due to the presence of

the bromine atom.

Chemical Reactivity and Synthetic Utility
The reactivity of 6-Bromo-4-hydroxyquinoline-3-carbonitrile is governed by its functional

groups and the tautomeric nature of the 4-hydroxyquinoline core. This makes it a valuable
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intermediate for generating diverse molecular architectures.

Key Reaction Pathways
The most significant transformation is the conversion of the 4-hydroxy group to a 4-chloro

group, which then acts as a reactive site for nucleophilic aromatic substitution.

6-Bromo-4-hydroxyquinoline-
3-carbonitrile

6-Bromo-4-chloroquinoline-
3-carbonitrile

POCl₃ or SOCl₂

6-Bromo-4-hydroxyquinoline-
3-carboxylic acid

Hydrolysis (H⁺ or OH⁻)

Nucleophilic Substitution Products
(e.g., amines, ethers, thioethers)

Nucleophile (Nu⁻)

Click to download full resolution via product page

Caption: Key reactivity pathways of 6-Bromo-4-hydroxyquinoline-3-carbonitrile.

Reaction at the 4-Position (Hydroxy/Keto Group):

Tautomerism: The compound exists as an equilibrium mixture of the 4-hydroxyquinoline

(enol) and 6-bromo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (keto) forms. The keto form

often predominates and is crucial for its reactivity.

Conversion to 4-Chloro Derivative: This is arguably the most important reaction for

synthetic diversification. Treatment with reagents like phosphorus oxychloride (POCl₃) or

thionyl chloride (SOCl₂) efficiently replaces the hydroxyl group with a chlorine atom.[6][7]

The resulting 6-bromo-4-chloroquinoline-3-carbonitrile is highly susceptible to nucleophilic

aromatic substitution at the C4 position, allowing for the introduction of amines, alkoxides,

and other nucleophiles.[8]
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Reaction of the Nitrile Group:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield

the corresponding 6-bromo-4-hydroxyquinoline-3-carboxylic acid[9][10] or the intermediate

amide. This carboxylic acid is itself a valuable intermediate for further reactions.[11]

Reactions on the Ring System:

N-Alkylation: The nitrogen at position 1 can be alkylated, typically after deprotonation with

a suitable base, to yield N-substituted quinolone derivatives.[12]

Palladium-Catalyzed Cross-Coupling: The bromine atom at the C6 position can serve as a

handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the

introduction of aryl, alkyl, or alkynyl groups to further elaborate the molecular scaffold.

Potential Applications in Drug Development and
Research
The 6-Bromo-4-hydroxyquinoline-3-carbonitrile scaffold is a platform for discovering novel

bioactive molecules.

Anticancer Agents: The quinoline core is present in many compounds with demonstrated

anticancer activity.[1] Modifications of this scaffold can lead to inhibitors of kinases,

topoisomerases, or other enzymes critical for cancer cell proliferation.

Antimicrobial Agents: 4-quinolones are famous for their antibacterial properties, with the

fluoroquinolones being a prime example.[13] This scaffold serves as an excellent starting

point for the development of new antibacterial and antifungal agents to combat drug-resistant

pathogens.

Enzyme Inhibitors: The structure is well-suited for designing enzyme inhibitors due to its

ability to form hydrogen bonds, participate in π-π stacking, and chelate metal ions within

active sites.[9]

Chemical Probes and Materials Science: Beyond medicine, the fluorescent nature of some

quinoline derivatives makes them suitable for use as chemical probes in biological imaging.
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They can also be incorporated into polymers for the development of advanced organic

electronic materials.[2]

Conclusion
6-Bromo-4-hydroxyquinoline-3-carbonitrile is a highly functionalized and synthetically

versatile heterocyclic compound. Its rich chemical reactivity, stemming from the interplay

between the bromo, hydroxyl (keto), and nitrile groups, establishes it as a valuable

intermediate in synthetic organic chemistry. For professionals in drug discovery and materials

science, this molecule represents a promising platform for the rational design and synthesis of

novel compounds with tailored biological or physical properties. The protocols and data

presented herein provide a solid foundation for initiating research programs aimed at exploring

the full potential of this intriguing scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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